molecular formula C16H14N4O3 B2533922 (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2035001-65-9

(E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2533922
CAS No.: 2035001-65-9
M. Wt: 310.313
InChI Key: AJBVSCBAWYEFSG-ONEGZZNKSA-N
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Description

(E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring, a furan ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions The process may start with the preparation of the furan-2-yl acrylate, followed by its reaction with pyrrolidine derivatives

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile include:

  • (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyridine-2-carbonitrile
  • (E)-3-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c17-10-14-16(19-7-6-18-14)23-13-5-8-20(11-13)15(21)4-3-12-2-1-9-22-12/h1-4,6-7,9,13H,5,8,11H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBVSCBAWYEFSG-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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